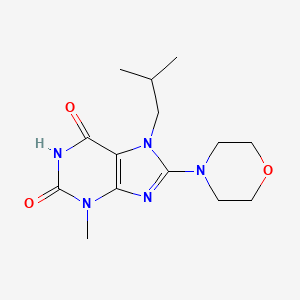
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as IBMX, is a cyclic nucleotide phosphodiesterase inhibitor. It has been widely used in scientific research due to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mécanisme D'action
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of cyclic nucleotide phosphodiesterase, which is responsible for the degradation of cAMP and cGMP. By inhibiting this enzyme, 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione increases the intracellular levels of cAMP and cGMP, which in turn activates protein kinase A and protein kinase G, respectively. These protein kinases then phosphorylate various target proteins, leading to a wide range of cellular responses.
Biochemical and Physiological Effects:
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has also been shown to induce differentiation of stem cells into various cell types. Additionally, 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the efficiency of gene transfer in gene therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its ability to increase intracellular levels of cAMP and cGMP, which can lead to a wide range of cellular responses. Another advantage is its ability to induce differentiation of stem cells. However, 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione also has some limitations. It has been shown to have cytotoxic effects at high concentrations, and it can also interfere with other cellular processes.
Orientations Futures
There are several future directions for 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione research. One direction is to investigate its potential use in gene therapy. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the efficiency of gene transfer, and further research could lead to its use in clinical gene therapy applications. Another direction is to investigate its potential use in the treatment of neurological disorders. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the release of neurotransmitters, and further research could lead to its use in the treatment of disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to investigate the potential use of 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione in tissue engineering and regenerative medicine.
Méthodes De Synthèse
The synthesis of 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2,6-diaminopurine with isobutyryl chloride and methyl iodide in the presence of triethylamine. The resulting compound is then reacted with morpholine in the presence of potassium carbonate to yield 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione.
Applications De Recherche Scientifique
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been used in various scientific research studies due to its ability to increase intracellular levels of cAMP and cGMP. It has been used in studies related to cell signaling, gene expression, and neurotransmitter release. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has also been used to induce differentiation of stem cells and to enhance the efficiency of gene transfer in gene therapy.
Propriétés
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-4-6-22-7-5-18/h9H,4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSSXCYHQFXDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)


![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)